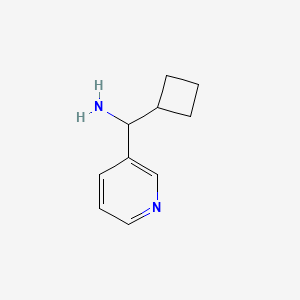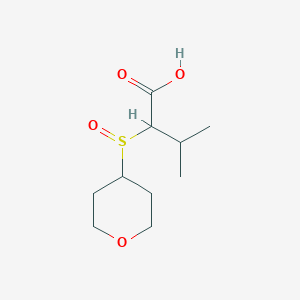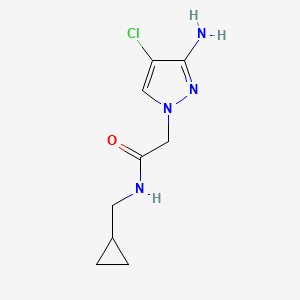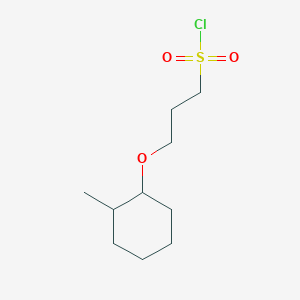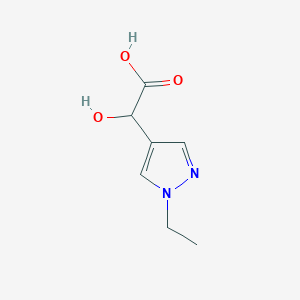
2-(1-Ethyl-4-pyrazolyl)-2-hydroxyacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the 1-position and a hydroxyacetic acid moiety at the 2-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid typically involves the condensation of ethylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of ethylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by oxidation to introduce the hydroxyacetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.
Reduction: Regeneration of 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyacetic acid moiety can also participate in hydrogen bonding, enhancing its binding affinity to target proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 2-(1-methyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid
- 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
- 2-(1-ethyl-1H-pyrazol-4-yl)-2-aminoacetic acid
Comparison: Compared to its analogs, 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid is unique due to the presence of the hydroxyacetic acid moiety, which imparts distinct chemical reactivity and biological activity. For example, the hydroxy group can participate in additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets. Additionally, the ethyl group at the 1-position can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-2-9-4-5(3-8-9)6(10)7(11)12/h3-4,6,10H,2H2,1H3,(H,11,12) |
InChI Key |
CUKSRXVXOVHYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


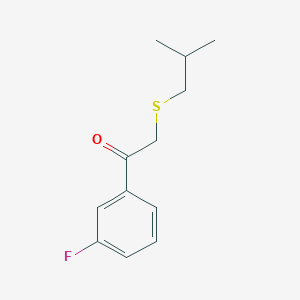

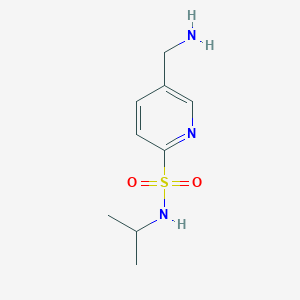
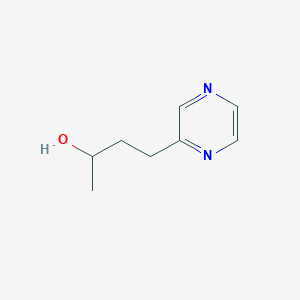
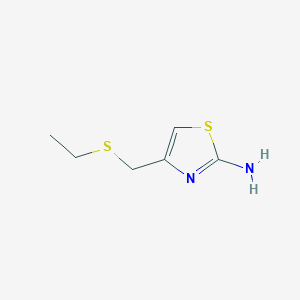
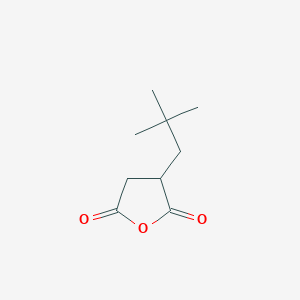
![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
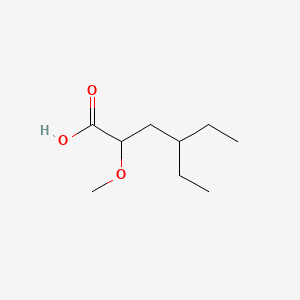
amine](/img/structure/B13528446.png)
